molecular formula C8H9N3O B1278375 1-(Azidomethyl)-4-methoxybenzene CAS No. 70978-37-9

1-(Azidomethyl)-4-methoxybenzene

Cat. No. B1278375
CAS RN: 70978-37-9
M. Wt: 163.18 g/mol
InChI Key: IAKGGJYLHBHSQD-UHFFFAOYSA-N
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Patent
US04442115

Procedure details

A solution of freshly prepared 4-methoxybenzyl chloride (45.85 g) in dry dimethylformamide (150 ml) was treated with sodium azide (19.35 g). The stirred mixture was heated at between 100° and 110° C. for 20 hours, and was then cooled and poured into water (1200 ml). The resulting oil was extracted with diethyl ether (2×500 ml) and the combined ethereal extracts were washed with water (2×250 ml), dried over magnesium sulphate, and evaporated to give crude 4-methoxybenzyl azide (45.3 g).
Quantity
45.85 g
Type
reactant
Reaction Step One
Quantity
19.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.[N-:11]=[N+:12]=[N-:13].[Na+].O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:11]=[N+:12]=[N-:13])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
45.85 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
19.35 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated at between 100° and 110° C. for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting oil was extracted with diethyl ether (2×500 ml)
WASH
Type
WASH
Details
the combined ethereal extracts were washed with water (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN=[N+]=[N-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 45.3 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.